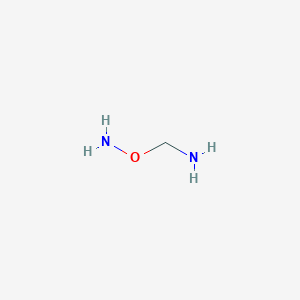![molecular formula C23H32O4 B15167672 1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] CAS No. 600737-14-2](/img/structure/B15167672.png)
1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is an organic compound with a complex structure, characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, each substituted with ethoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] typically involves the reaction of 4-(2-ethoxyethoxy)benzene with propane-2,2-diyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene].
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyethoxy groups enhance its solubility and facilitate its binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Propane-2,2-diyl)bis[4-(2-hydroxyethoxy)benzene]
- 1,1’-(Propane-2,2-diyl)bis[4-(2-methoxyethoxy)benzene]
- 1,1’-(Propane-2,2-diyl)bis[4-(2-allyloxyethoxy)benzene]
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene] is unique due to the presence of ethoxyethoxy groups, which impart specific solubility and reactivity characteristics. These properties make it particularly useful in applications requiring high solubility and specific chemical reactivity.
Propriétés
Numéro CAS |
600737-14-2 |
|---|---|
Formule moléculaire |
C23H32O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-(2-ethoxyethoxy)-4-[2-[4-(2-ethoxyethoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H32O4/c1-5-24-15-17-26-21-11-7-19(8-12-21)23(3,4)20-9-13-22(14-10-20)27-18-16-25-6-2/h7-14H,5-6,15-18H2,1-4H3 |
Clé InChI |
GXQLFMARSIXUEW-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


sulfanium bromide](/img/structure/B15167593.png)




![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis[3,5-bis(methoxymethyl)benzene]](/img/structure/B15167638.png)
![1-Ethyl-4-({4-[2-(4-fluorophenyl)ethenyl]phenyl}ethynyl)benzene](/img/structure/B15167644.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B15167653.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)


![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
